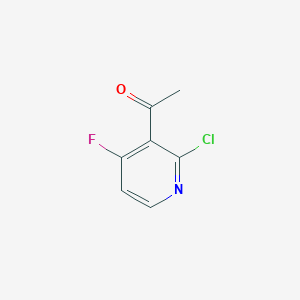

1-(2-Chloro-4-fluoropyridin-3-yl)ethanone

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in organic and medicinal chemistry. The pyridine ring itself is a key structural motif found in a vast number of biologically active compounds, including vitamins and pharmaceuticals. mdpi.com The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold serves several critical purposes:

Modulation of Physicochemical Properties: Halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov This is a crucial aspect of drug design, where fine-tuning these properties can enhance a drug candidate's efficacy and pharmacokinetic profile.

Synthetic Handles: The carbon-halogen bond provides a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing more complex molecular architectures. nih.gov This makes halopyridines essential building blocks for creating diverse chemical libraries for drug discovery.

Bioisosteric Replacement: Halogen atoms, particularly fluorine, are often used as bioisosteres for hydrogen atoms or hydroxyl groups to improve metabolic stability or binding affinity to biological targets. nih.gov

Formation of Halogen Bonds: Heavier halogens like chlorine, bromine, and iodine can act as halogen bond donors, forming specific, non-covalent interactions with biological macromolecules. nih.gov This has emerged as a key interaction in rational drug design.

The versatility and utility of these scaffolds have solidified their role as indispensable components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. echemi.com

Overview of Ethanone (B97240) Moieties in Chemical Synthesis

The ethanone, or acetyl (-C(O)CH₃), moiety is a fundamental functional group in organic chemistry. When attached to a molecular scaffold, it forms a ketone, which serves as a versatile precursor for a wide range of chemical transformations.

Compounds containing the ethanone group are valuable as intermediates for several reasons:

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other functional groups.

The α-hydrogens (on the methyl group) are acidic and can be removed to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds. libretexts.org

The ketone can be converted into other functional groups through reactions like the Wolff-Kishner or Clemmensen reductions (to form an ethyl group) or Baeyer-Villiger oxidation (to form an ester). organic-chemistry.org

The presence of an ethanone moiety on a halogenated pyridine ring, as in 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone, creates a multifunctional platform for further chemical elaboration.

Research Trajectories for Multifunctional Heterocyclic Compounds

Modern research in heterocyclic chemistry is increasingly focused on the development of novel, efficient, and sustainable synthetic methods. nih.govnih.gov Key trends include the use of transition-metal catalysis, photoredox catalysis, and flow chemistry to construct and functionalize heterocyclic rings with high precision and efficiency. nih.gov

There is a significant emphasis on the late-stage functionalization of complex molecules, where a core heterocyclic scaffold is modified in the final steps of a synthesis to create a library of analogues for structure-activity relationship (SAR) studies. mdpi.com Multifunctional compounds like this compound are ideal substrates for this approach, as their different reactive sites can be addressed selectively.

Furthermore, computational methods are playing an increasingly vital role in predicting the properties and reactivity of new heterocyclic compounds, guiding synthetic efforts toward molecules with desired characteristics for applications in materials science and medicinal chemistry. nih.gov The future of the field lies in the integration of these advanced synthetic and computational tools to accelerate the discovery of novel, functional heterocyclic molecules. nih.gov

Detailed Research Findings on this compound

While this compound is recognized as a chemical building block, specific, in-depth research publications detailing its synthesis and reactivity are not widely available in peer-reviewed literature. It is primarily supplied as a reagent for further synthetic applications.

Chemical Properties and Data

The structural and chemical data for this compound are available through chemical supplier catalogs and databases.

Interactive Table of Compound Properties

| Property | Value |

| CAS Number | 1236770-00-5 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| Canonical SMILES | CC(=O)C1=C(C=NC=C1F)Cl |

| Physical Form | Solid |

Note: Data is compiled from chemical supplier information. Experimental validation may be required.

Synthetic Pathways

A specific, documented synthesis for this compound is not readily found in published literature. However, its structure suggests a plausible synthesis from a 2-chloro-4-fluoropyridine (B1362352) precursor via an acylation reaction. A common method for introducing an ethanone group onto an aromatic or heteroaromatic ring is the Friedel-Crafts acylation. organic-chemistry.org

This reaction typically involves an acyl chloride (like acetyl chloride) or an anhydride (B1165640) (like acetic anhydride) in the presence of a Lewis acid catalyst (such as aluminum trichloride). wikipedia.org The reaction introduces the acyl group onto the ring via electrophilic aromatic substitution. organic-chemistry.org The regioselectivity of the acylation on the substituted pyridine ring would be directed by the existing chloro and fluoro substituents.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDVJMURAVANRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935107-31-5 | |

| Record name | 1-(2-chloro-4-fluoropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanone

Synthesis via Functional Group Interconversions on Pyridine (B92270) Precursors

These methods involve starting with a pyridine ring that already possesses substituents at the desired positions (2, 3, and 4), followed by the chemical transformation of one of these groups into the target ethanone (B97240) moiety.

A highly effective and widely used method for synthesizing ketones from carboxylic acids is the Weinreb-Nahm ketone synthesis. wikipedia.org This pathway would begin with 2-chloro-4-fluoronicotinic acid. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the stable N-methoxy-N-methylamide, known as the Weinreb-Nahm amide. mychemblog.comorientjchem.org The key advantage of this intermediate is that it reacts with exactly one equivalent of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent (e.g., methyllithium), to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. wikipedia.orgorientjchem.org

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Acid Activation | SOCl₂ or (COCl)₂ | Converts carboxylic acid to acyl chloride. | mychemblog.com |

| Amide Formation | MeO(Me)NH·HCl, Base | Forms the Weinreb-Nahm amide intermediate. | wikipedia.org |

| C-C Bond Formation | CH₃MgBr or CH₃Li | Adds the methyl group to form a stable intermediate. | orientjchem.org |

| Ketone Liberation | Aqueous Acid Workup | Hydrolyzes the intermediate to yield the final ketone. | wikipedia.org |

An oxidative approach involves the oxidation of a corresponding secondary alcohol, 1-(2-chloro-4-fluoropyridin-3-yl)ethanol (B12962975). This alcohol precursor can be readily synthesized by reacting 2-chloro-4-fluoropyridine-3-carbaldehyde (B1487800) with a methyl Grignard reagent (CH₃MgBr). The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents. Milder reagents are often preferred to avoid over-oxidation or side reactions. Pyridinium (B92312) chlorochromate (PCC) is a common choice for this transformation as it reliably oxidizes secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orglibretexts.org Other modern oxidation methods, such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane oxidation, also provide high yields under mild conditions. uhamka.ac.id

Organometallic Reagent-Mediated Syntheses

Perhaps the most powerful and regioselective strategy for functionalizing substituted pyridines is through the use of organometallic intermediates, particularly via Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent position on the ring, creating a potent nucleophilic aryllithium species. baranlab.orgharvard.edu

In the case of a 2-chloro-4-fluoropyridine (B1362352) precursor, the chloro and fluoro groups can act as directing groups. The reaction with a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (typically -78 °C) can selectively remove the proton at the C-3 position. clockss.org The resulting 2-chloro-4-fluoro-3-lithiopyridine intermediate is highly reactive and can be trapped with a suitable acetylating electrophile. researchgate.net Common electrophiles for this purpose include acetyl chloride or N,N-dimethylacetamide, which would introduce the ethanone group at the C-3 position to yield the final product. The choice of base and reaction conditions is critical to favor deprotonation over nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.orgresearchgate.net

| Component | Example(s) | Function | Reference |

|---|---|---|---|

| Substrate | 2-Chloro-4-fluoropyridine | The starting pyridine with directing groups. | wikipedia.org |

| Base | LDA, LTMP, n-BuLi | Strong, non-nucleophilic base for regioselective deprotonation. | clockss.orguwindsor.ca |

| Solvent/Temperature | THF or Et₂O at -78 °C | Maintains the stability of the organolithium intermediate. | clockss.org |

| Electrophile | Acetyl chloride, N,N-Dimethylacetamide | Reacts with the lithiated intermediate to form the C-C bond, introducing the ethanone group. | researchgate.net |

Grignard-Type Methodologies

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing pyridine derivatives, the reaction of a pyridyl Grignard reagent with an acylating agent is a common strategy. For instance, 2-bromopyridine (B144113) can be converted to its Grignard reagent and subsequently acylated to produce 2-acetylpyridine. wikipedia.org A similar approach could theoretically be applied to a suitably substituted chlorofluoropyridine.

However, the generation of Grignard reagents from halogenated pyridines can be challenging. An alternative involves the reaction of a pyridyl nitrile with a Grignard reagent. For example, 2-chloronicotinonitrile has been reacted with an excess of methyl magnesium chloride to yield 3-acetyl-2-chloropyridine. google.com This method, while effective, may require a significant excess of the Grignard reagent and can be expensive for large-scale production. google.com Another patented method describes the reaction of 2-chloronicotinic acid lithium salt with methyl magnesium bromide to produce 3-acetyl-2-chloropyridine, offering a potentially more cost-effective route. google.com

| Starting Material | Reagent | Product | Yield | Reference |

| 2-chloronicotinonitrile | Methyl magnesium chloride | 3-acetyl-2-chloropyridine | 65% | google.com |

| 2-chloronicotinic acid lithium salt | Methyl magnesium bromide | 3-acetyl-2-chloropyridine | Not Specified | google.com |

Organozinc Reagent Applications

Organozinc reagents have emerged as valuable alternatives to Grignard reagents due to their higher functional group tolerance and milder reaction conditions. nih.gov These reagents are often prepared through the direct insertion of activated zinc into an organic halide or via transmetalation from an organolithium or Grignard reagent. nih.gov The use of highly activated Rieke® Zinc allows for the direct reaction with aryl bromides or chlorides, tolerating a variety of sensitive functional groups.

The Negishi cross-coupling reaction, which utilizes organozinc reagents and a palladium catalyst, is a powerful tool for forming C-C bonds. organic-chemistry.org This methodology has been successfully applied to the synthesis of 2-aryl-substituted pyridines and thiophenes. organic-chemistry.org A general route for preparing 2-pyridyl and 3-pyridyl derivatives involves the coupling of stable 2-pyridylzinc bromides and 3-pyridylzinc bromides with various electrophiles. nih.gov The development of solid, air- and moisture-stable aryl- and heteroarylzinc pivalates has further enhanced the practicality of these reagents for industrial applications. orgsyn.orgorgsyn.org

Directed Metalation Techniques

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.org

For pyridine derivatives, the nitrogen atom can act as a directing group, but this can be complicated by the nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu However, with appropriate directing groups and reaction conditions, selective lithiation can be achieved. harvard.edu For instance, the use of a BuLi-LiDMAE superbase has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine (B119429). researchgate.net While direct application to 2-chloro-4-fluoropyridine for acylation at the 3-position is not explicitly detailed, the principles of DoM suggest that with a suitable directing group at the 4-position, lithiation at the 3-position could be feasible. The investigation into the lithiation of 2-chloro- and 2-methoxypyridine (B126380) with lithium dialkylamides suggests a complex mechanism potentially involving a 3,6-dilithio pyridine intermediate. researchgate.net

Cross-Coupling Strategies for Pyridine Ring Construction or Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction and functionalization of aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. libretexts.org This reaction is known for its mild conditions and high functional group tolerance. nih.gov While traditionally used for aryl-aryl couplings, variations of the Suzuki-Miyaura reaction have been developed for acylation. nih.gov

One approach involves the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions. nih.gov This method has been used to synthesize various aromatic ketones. nih.gov The development of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been shown to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl and heterobiaryl compounds. rsc.org The application of these methods to the synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone would likely involve the coupling of a suitable boronic acid or ester derivative of 2-chloro-4-fluoropyridine with an acetylating agent.

| Boron Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

| Organoboronic acids | Acyl chlorides | Pd(PPh₃)₄ / Cs₂CO₃ | Aromatic ketones | nih.gov |

| Heteroaryl boronic acids | Aryl halides | Palladium / 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands | Heterobiaryl compounds | rsc.org |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are relevant for the acylation of pyridine rings. Palladium-catalyzed C-H bond functionalization has become a reliable method for constructing C-C bonds. rsc.org For example, a protocol for the palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed using arylmethyl amines as acylation reagents. nih.govrsc.org This reaction proceeds via a directing group-assisted C-H activation. rsc.org

Palladium-catalyzed acylation of arenes can also be achieved using aldehydes as the acyl source, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com These reactions can be directed by a coordinating group on the aromatic ring. mdpi.com For instance, C-2 selective acylation of indoles has been achieved using a 2-pyridine directing group on the nitrogen. mdpi.com A versatile palladium-catalyzed C6-selective C-H acylation of 2-pyridones with aldehydes has also been reported. researchgate.net

Halogen Dance Reaction in Pyridine Synthesis

The halogen dance reaction is a base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement can provide access to isomers that are difficult to synthesize by other means. wikipedia.org The reaction is driven by thermodynamics and typically involves deprotonation of the ring, followed by halogen migration. wikipedia.org

In pyridine systems, the halogen dance has been observed and utilized for the synthesis of multi-substituted derivatives. clockss.orgresearchgate.net The reaction can be combined with directed ortho-metalation to create highly functionalized pyridines. acs.org For instance, a DoM-halogen dance sequence has been used to synthesize trisubstituted pyridyl O-carbamates. acs.org The lability of bromine and iodine atoms makes them more prone to migration compared to chlorine and fluorine. clockss.org This reaction offers a strategic way to introduce functionality at positions that are not easily accessible through direct substitution or metalation. ingentaconnect.com

| Reaction Type | Key Features | Application | Reference |

| Halogen Dance | Base-catalyzed halogen migration | Synthesis of isomeric pyridines | wikipedia.org |

| DoM-Halogen Dance | Combination of directed metalation and halogen migration | Synthesis of highly functionalized pyridines | acs.org |

One-Pot Synthetic Procedures

Although a direct, documented one-pot synthesis for this compound is not readily found, analogous reactions for similar pyridine derivatives suggest the feasibility of such an approach. One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and cost-effectiveness. nih.govresearchgate.net A plausible one-pot strategy could involve the sequential reaction of precursors in a single reaction vessel without the isolation of intermediates.

One potential conceptual one-pot approach could involve a multi-component reaction to assemble the pyridine ring with the required substituents in place. For instance, a reaction cascade involving enamines and ketones can lead to functionalized pyridines. nih.gov Another possibility is the adaptation of known procedures for related compounds, such as the one-pot diazotization and fluorination of an aminopyridine precursor. For example, a method for preparing 2-chloro-3-fluoropyridine (B99640) involves a one-pot reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite (B80452) and a fluoride (B91410) source. google.com A similar strategy could theoretically be applied to a corresponding 3-amino-4-fluoropyridyl precursor to introduce the chloro group, followed by an in-situ acylation step.

Furthermore, the synthesis of pyridyl ketones has been achieved through various methods, including the reaction of pyridinecarbonitriles or pyridinecarboxylic acids with organometallic reagents like Grignard reagents. masterorganicchemistry.comgoogle.com A hypothetical one-pot process for the target compound could therefore begin with a suitable precursor, such as 2-chloro-4-fluoronicotinonitrile (B1431317), which is then reacted with a methyl Grignard reagent to form the ketone after hydrolysis. masterorganicchemistry.com

Raw Material Precursors and Starting Materials

The synthesis of this compound would logically commence from readily available and functionalized pyridine derivatives. The key precursors can be categorized based on the strategy for introducing the chloro, fluoro, and acetyl groups onto the pyridine ring.

A primary starting material is 2-chloro-4-fluoropyridine . nih.govchemicalbook.com This compound serves as a core structure to which the acetyl group can be added at the 3-position. The synthesis of 2-chloro-4-fluoropyridine itself can start from simpler pyridine derivatives. One common route is the diazotization of 2-chloro-4-aminopyridine , followed by a fluorination reaction (Balz-Schiemann reaction or similar). google.com The precursor, 2-chloro-4-aminopyridine, can be synthesized from 2-chloropyridine through nitration and subsequent reduction.

An alternative pathway to the 2-chloro-4-fluoropyridine scaffold could start from 2-pyridine carboxylic acid . This approach involves fluorination at the 4-position, followed by other necessary transformations. nih.gov

For the introduction of the acetyl group at the 3-position, a key precursor is 2-chloro-4-fluoronicotinic acid or its derivatives, such as the corresponding nitrile, 2-chloro-4-fluoronicotinonitrile . These precursors contain a functional group at the 3-position that can be converted to a ketone. For example, 2-chloro-4-fluoronicotinic acid can be activated and then reacted with an appropriate methylating agent. More commonly, 2-chloro-4-fluoronicotinonitrile could undergo a reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the desired ketone after acidic workup. masterorganicchemistry.com The synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide is a known process, suggesting a possible route to the fluorinated analogue. orgsyn.org

The following table summarizes the key precursors and starting materials:

| Compound Name | Role in Synthesis |

| 2-Chloropyridine | Starting material for the synthesis of the pyridine core. |

| 2-Chloro-4-aminopyridine | Intermediate for the introduction of the fluorine at the 4-position. google.com |

| 2-Pyridine carboxylic acid | Alternative starting material for the pyridine core. nih.gov |

| 2-Chloro-4-fluoropyridine | Key intermediate, providing the core structure. nih.govchemicalbook.com |

| 2-Chloro-4-fluoronicotinic acid | Precursor for the introduction of the acetyl group. |

| 2-Chloro-4-fluoronicotinonitrile | Precursor for the introduction of the acetyl group via Grignard reaction. |

| Methylmagnesium bromide | Grignard reagent for the introduction of the methyl group of the acetyl function. google.com |

The selection of the specific synthetic route and therefore the starting materials would depend on factors such as commercial availability, cost, and the desired scale of production.

Chemical Transformations and Derivative Synthesis of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for nucleophilic attack and condensation reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in 1-(2-chloro-4-fluoropyridin-3-yl)ethanone is susceptible to attack by various nucleophiles. This fundamental reaction can lead to the formation of tertiary alcohols upon reaction with organometallic reagents such as Grignard reagents or organolithium compounds. For instance, the addition of a methylmagnesium halide would yield the corresponding tertiary alcohol. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated during workup to give the alcohol product.

Reduction to Alcohol Derivatives

The ketone functionality can be readily reduced to a secondary alcohol, 1-(2-chloro-4-fluoropyridin-3-yl)ethanol (B12962975), using a variety of reducing agents. researchgate.net Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Biocatalytic reductions using ketoreductases are also employed for the enantioselective synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. researchgate.net

The general reaction for the reduction of the ethanone is as follows:

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(2-chloro-4-fluoropyridin-3-yl)ethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(2-chloro-4-fluoropyridin-3-yl)ethanol |

| This compound | Ketoreductase | (S)- or (R)-1-(2-chloro-4-fluoropyridin-3-yl)ethanol |

Condensation Reactions

The ethanone group can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for the synthesis of heterocyclic derivatives.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can yield pyrazolo[3,4-b]pyridine derivatives. mdpi.comnih.govresearchgate.net This typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization. The regioselectivity of the cyclization can be influenced by the substituents on both the ethanone and the hydrazine. mdpi.com

Synthesis of Pyrido[2,3-d]pyrimidines: Condensation with urea (B33335) or thiourea (B124793) derivatives can be a pathway to pyrido[2,3-d]pyrimidine (B1209978) scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.govrsc.org These reactions often require acidic or basic catalysis to facilitate the initial condensation and subsequent cyclization.

Transformations Involving Halogen Substituents on the Pyridine (B92270) Ring

The chlorine and fluorine atoms on the pyridine ring are susceptible to displacement via nucleophilic aromatic substitution and can participate in various cross-coupling reactions, offering versatile handles for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group activates the halogen substituents towards nucleophilic aromatic substitution (SNAr). Generally, in nucleophilic aromatic substitution on halopyridines, a fluorine substituent is more readily displaced than a chlorine substituent due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. mdpi.com Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogen atoms. For instance, reaction with ammonia (B1221849) or primary amines can lead to the corresponding 4-aminopyridine (B3432731) derivatives. chemguide.co.uksavemyexams.comresearchgate.net

| Nucleophile | Expected Major Product |

| Ammonia | 1-(4-Amino-2-chloropyridin-3-yl)ethanone |

| Primary Amine (R-NH₂) | 1-(2-Chloro-4-(alkylamino)pyridin-3-yl)ethanone |

| Methoxide (CH₃O⁻) | 1-(2-Chloro-4-methoxypyridin-3-yl)ethanone |

Cross-Coupling Reactions (e.g., Amination, Alkylation)

The chloro and fluoro substituents also serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents, such as boronic acids or their esters. researchgate.netrsc.orgnih.govclaremont.edu This method is widely used to introduce aryl or heteroaryl substituents. The relative reactivity of the C-Cl and C-F bonds in Suzuki-Miyaura coupling can be influenced by the choice of catalyst and reaction conditions.

Sonogashira Coupling: The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, can be used to introduce alkynyl moieties onto the pyridine ring. patsnap.com This reaction typically employs a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of C-N bonds by reacting the halopyridine with a wide range of primary and secondary amines. iucr.org This reaction is often complementary to SNAr for the synthesis of arylamines.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-substituted pyridine |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst + Ligand + Base | Amino-substituted pyridine |

Remote Functionalization via Halogen Migration

Remote functionalization allows for the modification of a molecule at a position distant from the initial reactive site. One fascinating method to achieve this in halogen-rich aromatic systems is through a "halogen dance" reaction, which involves the intramolecular migration of a halogen atom. While specific studies on this compound are not prevalent, the behavior of analogous polyhalogenated pyridines provides insight into this potential transformation.

Halogen dance reactions have been described for complex intermediates such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov In these systems, treatment with a strong base like a magnesium amide can induce migration of a halogen, such as iodine or bromine, to a different position on the pyridine ring. This process typically proceeds through a series of metallated intermediates, allowing for the eventual quenching of the rearranged organometallic species with an electrophile at a new position. For this compound, a similar base-induced process could potentially lead to the migration of the chlorine atom, enabling functionalization at otherwise inaccessible positions of the pyridine core.

Modifications of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

The pyridine nitrogen can be readily alkylated or acylated to form pyridinium (B92312) salts. N-alkylation is a common reaction for pyridine-containing compounds. nih.gov However, for substrates like 2-chloropyridines, the reaction can be complex. While direct alkylation of the nitrogen is possible, subsequent rearrangements or competing reactions can occur. nih.gov For instance, the reaction of 2,6-bis(α-iminoalkyl)pyridines with methyl lithium results in a mixture of N-methylation and deprotonation of the iminoalkyl side chain. nih.gov In some cases, alkyl groups have been observed to migrate from the nitrogen atom to an adjacent carbon on the ring. nih.gov

The general approach for N-alkylation involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The resulting N-alkylpyridinium salt exhibits altered reactivity and solubility compared to the parent molecule. Similarly, N-acylation can be achieved using acyl halides or anhydrides to form N-acylpyridinium salts, which are often highly reactive intermediates themselves.

The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a fundamental transformation that significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. For 2-chloropyridines, this reaction is well-established and can be accomplished using various oxidizing agents. acs.orgnih.govguidechem.com The formation of the N-oxide enhances the reactivity of the chlorine atom at the C2 position towards nucleophilic displacement. acs.orgnih.gov

Common methods for N-oxidation involve the use of hydrogen peroxide in the presence of an acid or a catalyst. Theoretical calculations have confirmed that pyridine N-oxidation of 2-chloropyridine (B119429) effectively lowers the energy barrier for a subsequent dechlorination process. acs.orgnih.gov The reaction conditions can be optimized by adjusting temperature, reaction time, and the ratio of reagents to achieve high yields. guidechem.comgoogle.com

Table 1: Conditions for N-Oxidation of 2-Chloropyridine Derivatives

| Oxidizing Agent | Catalyst / Co-reagent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide | Tungstic Acid / Sulfuric Acid | 70-80°C | 12h | High | guidechem.com |

| Hydrogen Peroxide | Mesoporous Molecular Sieves (MCM-41) | 40-90°C | 3-10h | >98% | google.com |

| Peracetic Acid (in-situ) | Maleic or Phthalic Anhydride (B1165640) | 30-90°C | - | - | epo.org |

| Hydrogen Peroxide | Carbonate Species | Ambient | - | 32.5-84.5% (Dechlorination) | acs.orgnih.gov |

Multi-Component Reactions for Complex Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency in building molecular complexity. nih.govmdpi.com The acetyl group in this compound makes it a suitable candidate for several classical MCRs.

For instance, it could serve as the carbonyl component in a Biginelli reaction. mdpi.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. By analogy, this compound could potentially react with an aldehyde and urea under acidic conditions to generate complex heterocyclic scaffolds.

Another possibility is its participation in a Hantzsch-type dihydropyridine (B1217469) synthesis. mdpi.com In this MCR, an aldehyde, two equivalents of a β-ketoester, and ammonia condense to form a dihydropyridine. The acetyl group of this compound could function as the β-ketoester equivalent, leading to the construction of highly substituted bi-heterocyclic systems. The use of related chloro-substituted heteroaromatic aldehydes in three-component reactions to build quinoline-pyridine hybrids has been reported, highlighting the feasibility of incorporating such building blocks into MCRs. nih.gov

Derivatization for Advanced Heterocyclic Systems

The functional groups present on this compound allow for its elaboration into more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmacologically active compounds. bu.edu.egorientjchem.org The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine (B92328). bu.edu.eg

The acetyl group of this compound can be readily converted into a suitable three-carbon fragment for pyrimidine synthesis. A common strategy involves a condensation reaction with an activated dimethylformamide equivalent, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an enaminone intermediate. This intermediate possesses the required 1,3-dielectrophilic character to react with guanidine or other amidines, leading to the cyclization and formation of a substituted pyrimidine ring. A structurally similar compound, 1-(2-chloro-4-pyridinyl)ethanone, is known to be used for the synthesis of pyrimidine derivatives that act as inhibitors of the hSMG-1 enzyme for potential cancer treatment.

Table 2: Plausible Synthesis of a Pyrimidine Derivative

| Step | Starting Material | Reagent(s) | Intermediate / Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | DMF-DMA | 1-(2-Chloro-4-fluoropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone) | Creation of a 1,3-dielectrophilic intermediate. |

| 2 | Enaminone Intermediate | Guanidine Hydrochloride, Base | 2-Amino-4-(2-chloro-4-fluoropyridin-3-yl)pyrimidine | Cyclization to form the pyrimidine ring. |

This synthetic route provides access to advanced heterocyclic systems where the substituted pyridine core is directly linked to a pyrimidine ring, a motif with significant potential in drug discovery.

Imidazopyridine Derivatives

The synthesis of imidazopyridine derivatives from this compound is a significant transformation, as imidazopyridines are a class of nitrogen-containing fused heterocycles with a wide range of pharmacological activities. nih.gov The general strategy to form the imidazo[1,2-a]pyridine (B132010) scaffold often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction) or other related methods. e3s-conferences.orgresearchgate.net

To utilize this compound as a precursor for imidazopyridines, a preliminary modification is required to introduce an amino group at the C2 position of the pyridine ring. This can be achieved through nucleophilic substitution of the chloro group. The resulting 2-aminopyridine intermediate can then undergo cyclization.

A plausible synthetic route involves the following conceptual steps:

Amination : The 2-chloro group of the starting material is displaced by an amino group. This can be accomplished by reaction with ammonia or a protected amine source under suitable conditions, yielding a 2-aminopyridine derivative.

Cyclization : The resulting 2-amino-3-acetylpyridine (B112877) derivative can then be cyclized to form the imidazopyridine ring. The acetyl group's α-carbon must be functionalized, typically via halogenation, to create an α-haloketone. This intramolecular cyclization, where the pyridine ring nitrogen attacks the electrophilic α-carbon, would lead to the formation of the fused imidazole (B134444) ring.

Various synthetic methods have been developed for the construction of the imidazopyridine core, some of which are catalyst-free or employ microwave assistance to improve efficiency. e3s-conferences.orgorganic-chemistry.org For instance, the reaction of 2-aminopyridines with α-halocarbonyl compounds in ethanol (B145695) is a well-established method. e3s-conferences.org More contemporary approaches utilize catalysts like zinc iodide or iron(II) to facilitate the tandem coupling of precursors. organic-chemistry.org

The table below outlines a hypothetical reaction pathway for the synthesis of a substituted imidazo[1,2-a]pyridine starting from this compound.

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (Amination) | Ammonia (NH₃) or protected amine, heat, pressure | 1-(2-Amino-4-fluoropyridin-3-yl)ethanone | Replacement of the reactive 2-chloro substituent with an amino group to create the necessary precursor for cyclization. |

| 2 | α-Halogenation | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 2-Bromo-1-(2-amino-4-fluoropyridin-3-yl)ethanone | Activation of the acetyl group for intramolecular cyclization by introducing a leaving group on the α-carbon. |

| 3 | Intramolecular Cyclization (Tschitschibabin Reaction) | Base (e.g., NaHCO₃), heat | Substituted 7-fluoroimidazo[1,2-a]pyridine | The nucleophilic ring nitrogen attacks the electrophilic α-carbon of the bromoacetyl group, leading to ring closure and formation of the fused imidazopyridine system. |

Cinnoline (B1195905) Derivatives

Cinnoline is a bicyclic aromatic heterocycle containing two nitrogen atoms in one of the rings. ijper.org Derivatives of cinnoline are known to possess a range of biological activities. nih.gov The synthesis of cinnoline derivatives from this compound would represent a transformation from a pyridine scaffold to a pyridopyridazinone system, which is a structural analog of cinnoline.

A common route to cinnolines involves the cyclization of ortho-substituted phenylhydrazones, often generated from an aromatic ketone or aldehyde. researchgate.net Applying this logic to the pyridine series, this compound can serve as the ketone component. The synthesis would likely proceed via reaction with a hydrazine derivative, followed by an intramolecular cyclization reaction.

One potential pathway is the reaction with hydrazine hydrate (B1144303). This reaction could initially form a hydrazone at the acetyl group. Subsequent intramolecular cyclization could occur via nucleophilic attack of the terminal nitrogen of the hydrazone onto the C2 carbon of the pyridine ring, displacing the chloride. This would result in the formation of a fused dihydropyridopyridazinone ring system, which can be oxidized to the aromatic analog.

The table below summarizes a potential synthetic scheme for converting this compound into a cinnoline-like derivative.

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Hydrazone Formation | Hydrazine hydrate (N₂H₄·H₂O), ethanol, reflux | This compound hydrazone | The ketone functionality of the starting material condenses with hydrazine to form the corresponding hydrazone. nih.govresearchgate.net |

| 2 | Intramolecular Cyclization | Base (e.g., NaOEt), heat | Substituted 7-fluoro-dihydropyridopyridazinone | The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the chloride ion to form the fused six-membered ring. |

| 3 | Aromatization | Oxidizing agent (e.g., Pd/C, air) | Substituted 7-fluoropyridopyridazinone (Cinnoline analog) | The dihydropyridopyridazinone intermediate is oxidized to yield the final aromatic heterocyclic system. |

This approach leverages the reactivity of both the acetyl group and the 2-chloro substituent to construct the fused heterocyclic system characteristic of cinnolines. researchgate.net

Investigation of Hazardous Decomposition Pathways

Thermal degradation of substituted pyridines can lead to the cleavage of the pyridine ring and the release of smaller, often toxic, gaseous molecules. rsc.orgwmich.edu For this compound, high temperatures, particularly in the presence of an ignition source or in an oxygen-rich environment, would likely lead to combustion, producing primary products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). fishersci.com

The presence of halogen atoms introduces additional decomposition pathways. The carbon-chlorine and carbon-fluorine bonds can rupture, leading to the formation of highly corrosive and toxic acidic gases.

The anticipated hazardous decomposition products are listed in the table below.

| Decomposition Product | Chemical Formula | Origin | Associated Hazard |

|---|---|---|---|

| Carbon Monoxide | CO | Incomplete combustion of organic material | Toxic gas, chemical asphyxiant |

| Carbon Dioxide | CO₂ | Complete combustion of organic material | Asphyxiant in high concentrations |

| Nitrogen Oxides | NOx (e.g., NO, NO₂) | Combustion of nitrogen-containing compounds | Toxic, respiratory irritants, contribute to acid rain |

| Hydrogen Chloride | HCl | Thermal decomposition of chloro-substituted organic compounds | Highly corrosive and toxic gas, severe respiratory irritant. fishersci.com |

| Hydrogen Fluoride (B91410) | HF | Thermal decomposition of fluoro-substituted organic compounds | Extremely corrosive and toxic gas, causes severe burns upon contact. fishersci.com |

These decomposition products are consistent with those reported for similarly structured chemicals, such as 2-chloro-4-fluoropyridine (B1362352). fishersci.com Stability data from safety data sheets for related compounds indicate that while stable under recommended storage conditions, they can release irritating gases and vapors upon thermal decomposition. cymitquimica.com Therefore, handling this compound at elevated temperatures requires significant precautions to avoid exposure to these hazardous byproducts.

Advanced Spectroscopic and Analytical Characterization of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone, various NMR techniques would be employed to fully elucidate its structure. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data for this particular compound. The following sections describe the type of information that would be obtained from different NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl group of the ethanone (B97240) moiety. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons would appear at a higher chemical shift compared to the methyl protons. Furthermore, the coupling constants (J) between adjacent protons would provide information about their connectivity.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be characteristic of the type of carbon atom (e.g., carbonyl, aromatic, methyl). For example, the carbonyl carbon of the ethanone group would be expected to appear at a significantly downfield chemical shift.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling with neighboring protons and carbons would confirm its position on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This technique would be vital for identifying the connectivity between the ethanone group and the pyridine ring, as well as for assigning the quaternary (non-protonated) carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a very accurate measurement of the molecular weight of this compound. This precise mass measurement would allow for the determination of its elemental formula, confirming the presence and number of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The isotopic pattern of the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, would be a characteristic feature in the mass spectrum.

Hypothetical HRMS Data for this compound

| Technique | Measurement | Result |

|---|---|---|

| HRMS (ESI+) | Calculated m/z for C₇H₅ClFNO [M+H]⁺ | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com It is highly effective for separating components within a mixture and determining their molecular weights.

In the analysis of this compound, a reversed-phase HPLC method would typically be employed, followed by detection using an electrospray ionization (ESI) source in positive ion mode. The ESI process would protonate the basic nitrogen atom of the pyridine ring, generating a pseudomolecular ion [M+H]⁺. Given the molecular formula C₇H₅ClFNO, the monoisotopic mass of this compound is approximately 173.01 g/mol . Therefore, the expected primary ion in the mass spectrum would be observed at an m/z (mass-to-charge ratio) corresponding to [C₇H₅ClFNO + H]⁺, which is approximately 174.02 m/z. The presence of the chlorine atom would also produce a characteristic isotopic pattern, with a secondary peak at [M+2+H]⁺ (approx. 176.02 m/z) that is about one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

Chemometric analysis coupled with LC-MS can be a powerful tool for differentiating between closely related isomers or derivatives. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed information about the molecule's connectivity and functional groups. wikipedia.org For the [M+H]⁺ ion of this compound (m/z ≈ 174.02), collision-induced dissociation (CID) would be used to generate fragment ions.

The fragmentation pathways for pyridine derivatives are well-studied and can be used to predict the MS/MS spectrum. nih.gov Key fragmentation events for this compound would likely include:

Loss of the acetyl group radical (•COCH₃): This is a common fragmentation for acetyl-substituted compounds, leading to a significant fragment ion.

Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group.

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion can lose CO.

Cleavage of the pyridine ring: At higher collision energies, the stable aromatic ring can undergo fragmentation.

A plausible fragmentation pattern would involve the neutral loss of ketene (B1206846) (H₂C=C=O) or the cleavage of the C-C bond between the pyridine ring and the carbonyl group. The accurate mass measurement of these fragment ions is crucial for determining their elemental composition and confirming the proposed fragmentation pathways. nih.gov

Table 1: Predicted Major Fragment Ions in MS/MS of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| ~174.02 | ~159.00 | •CH₃ |

| ~174.02 | ~131.00 | •COCH₃ |

| ~159.00 | ~131.00 | CO |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at frequencies corresponding to specific molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands indicative of its structure.

Drawing comparisons with related substituted pyridines and ketones, the following characteristic peaks can be predicted asianpubs.org:

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. asianpubs.org

C=O Stretching (Ketone): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected. For aromatic ketones, this band typically appears in the 1700-1680 cm⁻¹ region. The electronegativity of the halogen substituents on the ring may slightly shift this frequency.

C=C and C=N Stretching (Pyridine Ring): The pyridine ring exhibits several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. pw.edu.pl

C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretch is expected, typically in the 1250-1000 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretch will produce an absorption in the fingerprint region, generally between 800-600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For molecules like pyridine and its derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations and skeletal modes of the ring. cdnsciencepub.comacs.org

For this compound, the Raman spectrum would be expected to show:

Ring Breathing Modes: Pyridine exhibits a very strong and characteristic ring breathing mode around 1000 cm⁻¹ and another intense band around 1030 cm⁻¹. researchgate.netresearchgate.net The positions of these bands are sensitive to substitution, but they are expected to remain prominent features.

Substituent-Sensitive Modes: Vibrations involving the chloro, fluoro, and acetyl substituents will also be present, although they may be less intense than the ring modes. The C-Cl and C-F stretching vibrations are also Raman active.

Symmetric C=O Stretch: The carbonyl stretch, while strong in the IR, will also be visible in the Raman spectrum.

The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule, aiding in a definitive structural assignment. cdnsciencepub.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net For aromatic and heteroaromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* transitions.

The parent pyridine molecule shows characteristic absorption maxima around 202 nm and 254 nm. sielc.com The substitution pattern on the pyridine ring significantly influences the position and intensity of these absorption bands:

π→π Transitions:* These are typically high-intensity bands. The acetyl, chloro, and fluoro substituents are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted pyridine. This is due to the extension of the conjugated system and electronic interactions between the substituents and the ring.

n→π Transitions:* This transition involves the non-bonding electrons on the nitrogen atom. It is typically a lower intensity band and may be observed as a shoulder on the more intense π→π* bands.

The UV-Vis spectrum, often recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be useful for quantitative analysis and for studying interactions with other molecules or materials. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Although a specific crystal structure for this exact compound may not be publicly available, analysis of related structures allows for predictions of its solid-state features:

Molecular Geometry: The pyridine ring is expected to be planar. The acetyl group may be slightly twisted out of the plane of the ring to minimize steric hindrance.

Bond Lengths and Angles: X-ray analysis would confirm the expected C-C, C-N, C-O, C-Cl, and C-F bond lengths, which are influenced by the electronic effects of the substituents. testbook.com For instance, the C-C bond between the ring and the acetyl group might be shorter than a typical single bond due to conjugation.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be packed in a way that maximizes favorable intermolecular forces. Potential interactions include:

π-π stacking: Offset face-to-face stacking between the electron-deficient pyridine rings. iucr.org

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative oxygen or fluorine atoms can play a significant role in stabilizing the crystal packing. iucr.org

The determination of the crystal structure provides unambiguous proof of the compound's constitution and conformation in the solid state. researchgate.net

Chromatographic Purity Assessment Techniques

The determination of purity is a critical aspect of the characterization of any chemical compound, particularly those intended for use in synthesis and research. Chromatographic techniques are paramount in this assessment, offering high-resolution separation of the main compound from any impurities, starting materials, or by-products. For a substituted heterocyclic ketone like this compound, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most pertinent methods for evaluating its purity profile.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds. For this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

The purity analysis of pyridine derivatives by RP-HPLC has been extensively documented. ijsrst.comresearchgate.net The method's success hinges on the selection of an appropriate column and mobile phase to achieve optimal separation of the target compound from potential impurities. The presence of the polar ketone and pyridine nitrogen, combined with the halogen substituents, gives this compound intermediate polarity, making it well-suited for RP-HPLC analysis.

A typical HPLC system for this analysis would consist of a C18 column, which provides a hydrophobic stationary phase for effective separation. The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or formic acid, which helps to ensure sharp, symmetrical peak shapes. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring and carbonyl group are chromophores that absorb UV light.

| Parameter | Typical Conditions |

| Instrument | Agilent 1260 Infinity II or similar |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV/VIS at 225 nm or 254 nm |

| Injection Vol. | 5 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed compared to traditional HPLC. For the analysis of this compound and its derivatives, UPLC can offer much shorter analysis times, often reducing a 15-20 minute HPLC run to under 5 minutes without compromising separation quality.

The principles of separation in UPLC are analogous to HPLC, primarily employing reverse-phase chemistry for compounds of this nature. Due to the higher pressures involved, the instrumentation is specialized to handle these conditions. UPLC is frequently coupled with mass spectrometry (MS), providing not only retention time data but also mass-to-charge ratio information, which is invaluable for the identification of unknown impurities. acs.org This UPLC-MS combination is a powerful tool for in-depth purity profiling and characterization of halogenated heterocyclic compounds. nih.gov

| Parameter | Typical Conditions |

| Instrument | Waters ACQUITY UPLC I-Class PLUS or similar |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20-95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Detector | UV (PDA) and/or Mass Spectrometry (MS) |

| Injection Vol. | 1 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable. cdc.gov Given that many substituted pyridines and ketones can be volatilized without decomposition, GC is a highly suitable method for assessing the purity of this compound. It is particularly effective for detecting volatile impurities that may not be easily observed by HPLC.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then swept by a carrier gas (such as helium or nitrogen) onto a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of compounds between the carrier gas and the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds, offering high sensitivity. osha.gov For more definitive identification of impurities, a mass spectrometer (GC-MS) can be used as the detector. tandfonline.com

The choice of the GC column is critical. A mid-polarity column is often suitable for a compound with the functional groups present in this compound.

| Parameter | Typical Conditions |

| Instrument | Agilent 7890B GC or similar |

| Column | HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp. | 300 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Computational and Theoretical Studies on 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanone

Reaction Mechanism Elucidation

Without published research on this specific molecule, any attempt to create the requested content would rely on speculation or primary research, which is beyond the scope of this request.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, offering insights into the highest energy point along a reaction coordinate. For 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone, theoretical calculations can elucidate the mechanisms of its potential reactions, such as nucleophilic aromatic substitution (SNAr) at the positions bearing the chloro and fluoro substituents.

To locate a transition state, computational chemists employ algorithms like the synchronous transit-guided quasi-Newton (STQN) method, often implemented in software packages such as Gaussian. joaquinbarroso.com This involves providing the structures of the reactants and products, from which the algorithm searches for a first-order saddle point on the potential energy surface. joaquinbarroso.com The successful identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com For instance, in a hypothetical SNAr reaction where a nucleophile attacks the C2 position, the imaginary frequency would correspond to the simultaneous breaking of the C-Cl bond and the formation of the new C-Nucleophile bond.

The geometry of the transition state provides crucial information. For an SNAr reaction on the pyridine (B92270) ring, the transition state would likely involve a pentacoordinated carbon atom in a highly distorted geometry, representing the fleeting moment of bond formation and cleavage. libretexts.org The precise bond lengths and angles in this transient structure can be calculated, offering a detailed picture of the reaction pathway.

Energetic Profiles of Reaction Pathways

Once the transition states and any intermediates are located, an energetic profile for the reaction pathway can be constructed. This profile maps the potential energy of the system as it progresses from reactants to products, providing key thermodynamic and kinetic information. Most nucleophilic substitution reactions are thermodynamically favorable, meaning the products are at a lower energy level than the reactants, making the reaction exothermic. youtube.com

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. A higher activation energy implies a slower reaction. For 1-(2-Chloro-4-fluoropyrilin-3-yl)ethanone, computational methods such as Density Functional Theory (DFT) can be used to calculate the activation energies for nucleophilic attack at both the C2 (chloro) and C4 (fluoro) positions. This would help in predicting the regioselectivity of such reactions. Generally, the position that leads to a more stable intermediate (a Meisenheimer complex in the case of SNAr) and a lower energy transition state will be the preferred site of attack.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from such a computational study.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C2 | 22.5 | -15.2 |

| Nucleophilic attack at C4 | 28.1 | -10.8 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand, such as this compound, to a protein target. The goal is to find the binding geometry with the lowest free energy of binding.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure can be optimized using computational methods, while the protein's structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

The interactions between the ligand and the protein are then scored based on a force field that estimates the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. volkamerlab.org For a molecule like this compound, the pyridine nitrogen and the acetyl oxygen could act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. nih.gov

A hypothetical docking study of this compound against a kinase, a common drug target, might yield the following results:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.2 | LEU83, LYS72, ASP184 |

| Kinase B | -7.5 | VAL34, ALA56, PHE167 |

In Silico Prediction of Reactivity and Selectivity

In silico methods, particularly those based on quantum mechanics, are invaluable for predicting the reactivity and selectivity of molecules. For this compound, DFT calculations can provide insights into its electronic structure, which in turn governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals can also predict where the molecule is likely to react. For electrophilic attack, the reaction is likely to occur at the site of the HOMO, while for nucleophilic attack, the LUMO's location is indicative of the reactive site.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the pyridine nitrogen and the acetyl oxygen, and positive potentials on the hydrogen atoms and the carbon atoms attached to the halogens.

The following table presents hypothetical reactivity descriptors for the compound.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -7.1 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.6 eV |

Computational Prediction of Analytical Parameters (e.g., Collision Cross Sections)

Computational methods are increasingly used to predict analytical parameters, which can aid in the identification of compounds in complex mixtures. One such parameter is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase and can be determined by ion mobility-mass spectrometry (IM-MS). nih.gov

Predicting CCS values can be done through several computational approaches. One method involves using the molecule's 3D structure to calculate the theoretical CCS based on its interaction with a buffer gas. More recently, machine learning models have shown great promise in accurately predicting CCS values. mdpi.com These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors (2D or 3D representations of the molecule's structure) as input. acs.org The prediction accuracy of these models can be quite high, with median relative errors often below 2-3%. nih.govnih.gov

For this compound, its CCS value could be predicted using various machine learning models. These predictions can then be used to create a reference library, facilitating its identification in experimental IM-MS data.

A hypothetical comparison of predicted CCS values from different models is shown below.

| Prediction Model | Predicted CCS (Ų) for [M+H]⁺ |

|---|---|

| Model A (2D Descriptors) | 125.4 |

| Model B (3D Descriptors) | 126.1 |

| Consensus Prediction | 125.8 |

Applications in Advanced Chemical Synthesis and Material Science

Role as a Key Building Block for Complex Organic Synthesis

The reactivity of the chloro, fluoro, and ketone functional groups, combined with the pyridine (B92270) core, positions 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone as a valuable intermediate in the synthesis of complex organic molecules. The pyridine ring itself is a common scaffold in pharmaceuticals and agrochemicals. The presence of halogens allows for various cross-coupling reactions, while the ketone group can be manipulated to build more elaborate carbon skeletons.

For instance, similar pyridinyl ethanone (B97240) structures are utilized in the synthesis of heterocyclic compounds. The ketone moiety can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, or conversion to amines via reductive amination. The chloro and fluoro substituents offer sites for nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of other functional groups.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Substituted pyridine derivatives |

| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | Aryl- or heteroaryl-substituted pyridines |

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Pyridinyl ethanol (B145695) derivatives |